Alisertib (MLN8237) Aurora A Selectivity vs. Aurora B: Quantified >200-Fold Discrimination
Alisertib demonstrates >200-fold selectivity for Aurora A over Aurora B in cell-free assays . In contrast, danusertib, a pan-Aurora inhibitor, exhibits IC50 values of 13 nM for Aurora A and 79 nM for Aurora B, representing only ~6-fold selectivity . Barasertib, conversely, is a highly selective Aurora B inhibitor with >3,700-fold selectivity for Aurora B over Aurora A . This quantitative selectivity profile positions alisertib as a tool for specific Aurora A inhibition with minimal cross-reactivity to Aurora B.
| Evidence Dimension | Aurora A vs. Aurora B selectivity ratio (IC50-based) |
|---|---|
| Target Compound Data | IC50 (Aurora A) = 1.2 nM; IC50 (Aurora B) = 396.5 nM |
| Comparator Or Baseline | Danusertib: IC50 (Aurora A) = 13 nM; IC50 (Aurora B) = 79 nM. Barasertib: IC50 (Aurora B) = 0.37 nM; IC50 (Aurora A) = 1,369 nM |
| Quantified Difference | Alisertib: >200-fold selective for Aurora A; Danusertib: ~6-fold; Barasertib: >3,700-fold selective for Aurora B (inverse selectivity) |
| Conditions | Cell-free biochemical assays |
Why This Matters
For studies requiring specific interrogation of Aurora A function without confounding Aurora B-mediated effects on cytokinesis and histone H3 phosphorylation, alisertib provides a quantified >200-fold selectivity window absent in pan-Aurora inhibitors.
